neurokinin A(4-10)
Overview
Description
Neurokinin A(4-10) is a peptide fragment derived from the larger neuropeptide, Neurokinin A. Neurokinin A is a member of the tachykinin family of neuropeptide neurotransmitters, which are known for their role in nociceptive processing, satiety, and smooth muscle contraction . Neurokinin A(4-10) specifically refers to the truncated form of Neurokinin A, consisting of the amino acid sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 . This peptide fragment is known for its excitatory effects on mammalian nervous systems and its influence on inflammatory and pain responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurokinin A(4-10) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
While the industrial production of Neurokinin A(4-10) is not as common as other peptides, the principles of SPPS can be scaled up for larger production. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Neurokinin A(4-10) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs such as d-phenylalanine or β-methylphenylalanine can be used to replace specific residues.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
Neurokinin A(4-10) has a wide range of scientific research applications:
Biology: Investigated for its role in nociceptive processing and smooth muscle contraction.
Medicine: Explored for its potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool in receptor binding studies.
Mechanism of Action
Neurokinin A(4-10) exerts its effects by binding to the neurokinin-2 (NK2) receptor, a G-protein-coupled receptor (GPCR) found in various tissues . Upon binding, it activates intracellular signaling pathways, leading to the release of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers subsequently trigger calcium release from intracellular stores, resulting in smooth muscle contraction and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Substance P: Another member of the tachykinin family, known for its role in pain transmission and inflammation.
Neurokinin B: Shares structural similarities with Neurokinin A and is involved in reproductive hormone regulation.
Uniqueness
Neurokinin A(4-10) is unique due to its specific sequence and its ability to selectively activate the NK2 receptor. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of the NK2 receptor, distinguishing it from other tachykinins like Substance P and Neurokinin B .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSTHFZZCHRCL-ORUZXOCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50913838 | |
Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97559-35-8 | |
Record name | Neurokinin A(4-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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